Cas no 2731744-93-5 (5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide)
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide structure](https://ja.kuujia.com/scimg/cas/2731744-93-5x500.png)
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide 化学的及び物理的性質
名前と識別子
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- 5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- 2731744-93-5
- EN300-37137607
- 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
-
- インチ: 1S/C15H13ClN2O2/c1-9-2-4-12(7-13(9)15(17)20)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3,(H2,17,20)/b18-8+
- InChIKey: KTLDSPBZOPDQKN-QGMBQPNBSA-N
- SMILES: ClC1C=CC(=C(C=1)/C=N/C1C=CC(C)=C(C(N)=O)C=1)O
計算された属性
- 精确分子量: 288.0665554g/mol
- 同位素质量: 288.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7Ų
- XLogP3: 2.7
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37137607-0.05g |
5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide |
2731744-93-5 | 95% | 0.05g |
$752.0 | 2023-07-10 | |
Enamine | EN300-37137607-0.1g |
5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide |
2731744-93-5 | 95% | 0.1g |
$906.0 | 2023-07-10 | |
1PlusChem | 1P0289O1-100mg |
5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide |
2731744-93-5 | 95% | 100mg |
$1182.00 | 2024-05-07 | |
1PlusChem | 1P0289O1-50mg |
5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide |
2731744-93-5 | 95% | 50mg |
$992.00 | 2024-05-07 |
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamideに関する追加情報
Recent Advances in the Study of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide (CAS: 2731744-93-5)
The compound 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide (CAS: 2731744-93-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique Schiff base structure, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. In vitro and in vivo studies have demonstrated that 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide exhibits potent inhibitory effects on pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's antimicrobial efficacy. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes. These results position the compound as a candidate for further development in the fight against antibiotic-resistant pathogens.
Another area of active research is the compound's anticancer potential. Preliminary studies have revealed that 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy. Researchers are currently investigating its interaction with specific molecular targets, such as Bcl-2 family proteins and caspases, to better understand its apoptotic mechanisms.
Recent advancements in synthetic chemistry have also contributed to the optimization of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide production. Novel synthetic routes have been developed to improve yield, purity, and scalability, making the compound more accessible for further pharmacological evaluation. These improvements are critical for advancing the compound from the laboratory to preclinical and clinical studies.
In conclusion, the growing body of research on 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide (CAS: 2731744-93-5) underscores its multifaceted therapeutic potential. Its anti-inflammatory, antimicrobial, and anticancer properties, coupled with recent synthetic advancements, make it a compelling candidate for further investigation. Future studies should focus on detailed mechanistic elucidation, pharmacokinetic profiling, and in vivo efficacy evaluation to fully realize its clinical potential.
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